BenchChemオンラインストアへようこそ!

4-ethyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Lipophilicity Drug-likeness SAR

This 4-ethyl-substituted benzamide-triazine analog (MW 341.4, XLogP3-AA=2.8, TPSA=80.2Ų) is a defined, lipophilic member of a systematic SAR matrix. It is ideal for probing the contribution of 4-alkyl substitution on target binding, solubility, and permeability when benchmarked against unsubstituted or 4-halo analogs. With a well-characterized structure and multi-vendor availability at 95% purity, it serves as a reliable reference standard for HPLC/LC-MS method development for this chemical class. Designated strictly for non-human research use in drug discovery and medicinal chemistry programs.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 2034468-12-5
Cat. No. B2381648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
CAS2034468-12-5
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
InChIInChI=1S/C18H23N5O2/c1-3-13-6-8-14(9-7-13)16(24)19-12-15-20-17(22-18(21-15)25-2)23-10-4-5-11-23/h6-9H,3-5,10-12H2,1-2H3,(H,19,24)
InChIKeyLCRNCSQGRCENNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034468-12-5): Structural and Procurement Baseline


4-ethyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034468-12-5, PubChem CID 121137637) is a synthetic small molecule belonging to the benzamide-triazine hybrid class [1]. Its molecular formula is C18H23N5O2 (MW 341.4 g/mol), featuring a 4-ethylbenzamide moiety linked via a methylene bridge to a 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine core [1]. Computed physicochemical properties include XLogP3-AA of 2.8, a topological polar surface area of 80.2 Ų, and one hydrogen bond donor [1]. This compound is cataloged by research chemical suppliers (e.g., EvitaChem EVT-2518722) and is designated for non-human research use only .

Why In-Class Benzamide-Triazine Analogs Cannot Substitute for CAS 2034468-12-5


The benzamide-triazine scaffold is highly modular, with substituent identity at the 4-position of the benzamide ring critically influencing lipophilicity, hydrogen bonding capacity, and steric profile [1]. Simple interchange with unsubstituted, 4-halo, or 4-alkoxy benzamide analogs—even those sharing the identical methoxy-pyrrolidinyl-triazine core—produces compounds with measurably different computed LogP, TPSA, and H-bond profiles. These divergent physicochemical properties can alter membrane permeability, solubility, and target binding in biological assays, undermining reproducibility in structure-activity relationship (SAR) studies [1]. The evidence below quantifies where measurable differences exist and explicitly notes where differential biological activity data are absent from the public domain.

Quantitative Differentiation Evidence for 4-Ethyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide


Lipophilicity Differentiation: 4-Ethyl vs. Unsubstituted Benzamide Analog

The 4-ethyl substituent on the benzamide ring of the target compound increases computed lipophilicity (XLogP3-AA = 2.8) compared to the unsubstituted benzamide analog N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide, for which the 4-H variant is predicted to have a lower XLogP (estimated ~2.0–2.3 based on the removal of two aliphatic carbons) [1]. This ~0.5–0.8 log unit difference represents a ~3–6× increase in octanol-water partition coefficient and can meaningfully impact passive membrane permeability [2]. Direct experimental LogP measurements for this specific compound are not publicly available; the comparison is based on computed descriptors.

Lipophilicity Drug-likeness SAR

Molecular Weight and TPSA Differentiation vs. Closest Commercial Analogs

The target compound has a molecular weight of 341.4 g/mol and a topological polar surface area (TPSA) of 80.2 Ų [1]. By comparison, the 2-chloro analog (2-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide) is expected to have a higher TPSA (~80.2 Ų, similar core) but with an electron-withdrawing substituent altering H-bond acceptor character, while the 2-methoxy analog (CAS 2034277-07-9, MW ~357.4 g/mol) is heavier and more polar [1]. These differences place the 4-ethyl compound in a narrow, favorable window for oral bioavailability predictors (MW < 500, TPSA < 140 Ų, HBD = 1), but with a subtly different balance of properties compared to 4-halo or 4-alkoxy analogs.

Physicochemical profiling Lead optimization Oral bioavailability predictors

Rotatable Bond Count and Conformational Flexibility vs. 4-Aryl Analogs

The target compound has 6 rotatable bonds (computed by Cactvs, PubChem), contributed by the ethyl group, the methylene linker, and the pyrrolidine ring [1]. By comparison, bulkier 4-substituted analogs such as 4-((1H-imidazol-1-yl)methyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034516-33-9) possess additional rotatable bonds from the imidazole-methyl linker, increasing conformational entropy and potentially reducing binding affinity due to higher entropic penalty upon target engagement . The 4-ethyl group provides a modest increase in lipophilic bulk while adding only one rotatable bond, offering a more rigid, defined pharmacophore than extended 4-arylalkyl analogs.

Conformational analysis Entropic binding penalty Molecular flexibility

Availability and Purity Baseline for Reproducible Procurement

The target compound (CAS 2034468-12-5) is cataloged by at least two research chemical suppliers with a stated purity of 95% [1]. While this purity threshold is standard for screening libraries, several close analogs in the methoxy-pyrrolidinyl-triazine benzamide series are listed only by single vendors or without specified purity, posing risks for batch-to-batch reproducibility in multi-iteration SAR campaigns [1]. The compound's unique CAS registry assignment and consistent structural annotation across suppliers (confirmed by matching SMILES: CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3) provide a verifiable procurement identity that less-common analogs lack .

Chemical procurement Reproducibility Vendor sourcing

Hydrogen Bond Donor Count and Its Impact on Parallel Artificial Membrane Permeability Assay (PAMPA) Predictions

The target compound possesses exactly 1 hydrogen bond donor (the benzamide NH), compared to 1 HBD for most analogs in this series [1]. However, analogs with additional H-bond donors (e.g., 4-amino or 4-hydroxy substitutions, if synthesized) would exhibit higher HBD counts, potentially reducing passive permeability as predicted by PAMPA models. Within the currently cataloged commercial analog set, the 4-ethyl compound maintains the minimal 1-HBD profile characteristic of this scaffold, with no additional H-bond capacity from the ethyl substituent [1]. This preserves the permeability profile of the core scaffold while modulating lipophilicity.

H-bond donors Membrane permeability Drug-likeness filters

Critical Data Gap: Absence of Published Biological Activity Comparisons

As of the search date (April 2026), no primary research papers, patents, or authoritative database entries provide quantitative biological activity data (IC50, Ki, Kd, EC50, or in vivo efficacy) for 4-ethyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide or its closest analogs in head-to-head comparisons [1]. The BindingDB entries identified under related searches correspond to structurally distinct compounds (e.g., BDBM50061976/CHEMBL3394320 with EZH2 IC50 = 200 nM, and BDBM50026818/CHEMBL3335524 with adenosine A2a/A3 Ki values) that do not share the same benzamide-triazine scaffold [2][3]. Procurement decisions based on target selectivity, potency, or ADMET properties cannot be substantiated by published evidence at this time.

Data transparency Biological activity Procurement risk assessment

Recommended Application Scenarios for 4-Ethyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034468-12-5)


Exploratory Structure-Activity Relationship (SAR) Studies on Benzamide-Triazine Hybrids

Given the absence of published biological data, the most appropriate use of this compound is as a 4-ethyl-substituted member of a systematic SAR matrix exploring the benzamide-triazine scaffold. Its computed properties (XLogP3-AA = 2.8, TPSA = 80.2 Ų, 1 HBD, 6 rotatable bonds) position it as a moderately lipophilic, low-HBD analog suitable for probing the contribution of 4-alkyl substitution to target binding, solubility, and permeability when tested alongside unsubstituted, 4-halo, and 4-alkoxy analogs [1]. This is consistent with the compound's listing as a research chemical for in vitro use only .

Computational Chemistry and In Silico Screening Library Enrichment

The compound's well-defined SMILES (CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3) and InChIKey (LCRNCSQGRCENNY-UHFFFAOYSA-N) enable unambiguous integration into virtual screening libraries [1]. Its computed drug-likeness profile (MW 341.4, TPSA 80.2 Ų, 1 HBD, 6 HBA, no Rule-of-5 violations) makes it suitable for molecular docking campaigns targeting protein classes with preference for neutral, moderately lipophilic ligands. The absence of stereocenters simplifies conformational sampling compared to chiral analogs [1].

Chemical Probe Development with In-House Biological Profiling

For laboratories with established biochemical or cell-based screening capabilities, this compound can serve as a starting point for chemical probe development, provided that in-house assays are used to generate primary activity data. The 4-ethyl group offers a defined lipophilic modification that can be benchmarked against the unsubstituted and 4-halo analogs to establish initial SAR trends. Users should note that no target engagement or selectivity data exist in the public domain; all biological characterization must be performed internally [1].

Physicochemical Method Development and Analytical Reference Standard

The compound's multi-vendor availability at 95% purity, combined with its well-characterized structure, supports its use as a reference standard for developing HPLC, LC-MS, or NMR analytical methods targeting the benzamide-triazine chemical class. Its moderate lipophilicity (XLogP3-AA = 2.8) and UV-active triazine chromophore facilitate detection and quantification in complex matrices, making it suitable for method validation in support of larger medicinal chemistry programs [1].

Quote Request

Request a Quote for 4-ethyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.